rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride
Description
rac-(2R,3S)-2-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride is a chiral amine derivative featuring a pyrazole-substituted oxolane (tetrahydrofuran) core. The compound’s stereochemistry (rac-2R,3S) and the 2-methoxyethyl substituent on the pyrazole ring distinguish it from related analogs.
Properties
Molecular Formula |
C10H19Cl2N3O2 |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
(2S,3R)-2-[1-(2-methoxyethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H17N3O2.2ClH/c1-14-5-3-13-7-8(6-12-13)10-9(11)2-4-15-10;;/h6-7,9-10H,2-5,11H2,1H3;2*1H/t9-,10+;;/m1../s1 |
InChI Key |
IZMLYSJIWFBQGM-NKRBYZSKSA-N |
Isomeric SMILES |
COCCN1C=C(C=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl |
Canonical SMILES |
COCCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the oxolane ring through cyclization reactions.
- Introduction of the pyrazole moiety via condensation reactions.
- Functionalization of the oxolane ring with the amine group.
- Final conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be studied for its interactions with biological targets such as enzymes, receptors, or nucleic acids.
Medicine
In medicinal chemistry, “this compound” may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety as a drug candidate for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is part of a broader class of pyrazole-oxolane dihydrochloride derivatives. Key structural analogs include:
Structural Insights :
- Substituent Hydrophilicity : The 2-methoxyethyl group in the target compound introduces enhanced hydrophilicity compared to alkyl (ethyl, isopropyl) or aromatic substituents. This may improve aqueous solubility and bioavailability .
- Steric Effects : Bulkier groups like cyclopropylmethyl or isopropyl may hinder binding to flat enzymatic pockets, whereas smaller substituents (methyl, ethyl) favor compact interactions .
Physicochemical Properties
Key Observations :
Biological Activity
Chemical Structure and Properties
Rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride is a synthetic compound classified as an oxolane derivative. Its molecular formula is , with a molecular weight of approximately 284.18 g/mol. The compound features a unique structure that includes an oxolane ring, a pyrazole moiety, and an amine group, which contribute to its potential biological activity and therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. These interactions may modulate signaling pathways relevant to disease processes, potentially leading to therapeutic effects. However, specific mechanisms of action are still under investigation.
Research Findings
Recent studies have highlighted the compound's potential in various biological assays:
- Insecticidal Activity : Preliminary bioassays indicated that derivatives of pyrazole compounds exhibit significant insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera. For example, a related compound demonstrated a lethal activity rate of 70% at a concentration of 500 mg/L against Mythimna separate .
- Fungicidal Activity : The compound has also shown promise in antifungal applications. In one study, certain derivatives exhibited inhibition rates ranging from 55.6% to 77.8% against Pyricularia oryae, suggesting potential for agricultural applications .
Comparative Biological Activity
To better understand the efficacy of this compound in comparison to other compounds, the following table summarizes the biological activities of several related compounds:
| Compound | Insecticidal Activity (%) | Fungicidal Activity (Inhibition Rate %) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 14h | 70% (against Mythimna separate) | 77.8% (against Pyricularia oryae) |
| Compound 14e | TBD | 55.6% (against Pyricularia oryae) |
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole-linked compounds for their biological activity. These compounds were tested for insecticidal and fungicidal properties, revealing that modifications in the chemical structure significantly influenced their efficacy. For instance, the introduction of different functional groups enhanced the insecticidal properties while maintaining low toxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
